3-(4-Bromophenyl)-5-chloroisoxazole
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Overview
Description
3-(4-Bromophenyl)-5-chloro-1,2-oxazole is a heterocyclic compound that features both bromine and chlorine atoms attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-5-chloro-1,2-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromoacetophenone with hydroxylamine hydrochloride to form 4-bromoacetophenone oxime. This intermediate is then subjected to cyclization with phosphorus oxychloride (POCl3) to yield the desired oxazole compound .
Industrial Production Methods
In an industrial setting, the production of 3-(4-Bromophenyl)-5-chloro-1,2-oxazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-5-chloro-1,2-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various functionalized derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-(4-Bromophenyl)-5-chloro-1,2-oxazole has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-5-chloro-1,2-oxazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit specific enzymes involved in disease pathways, leading to therapeutic benefits .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl benzenesulfonamide
- 4-(4-Bromophenyl)-thiazol-2-amine derivatives
Uniqueness
3-(4-Bromophenyl)-5-chloro-1,2-oxazole is unique due to the presence of both bromine and chlorine atoms on the oxazole ring, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industrial applications.
Properties
CAS No. |
192432-78-3 |
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Molecular Formula |
C9H5BrClNO |
Molecular Weight |
258.5 g/mol |
IUPAC Name |
3-(4-bromophenyl)-5-chloro-1,2-oxazole |
InChI |
InChI=1S/C9H5BrClNO/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8/h1-5H |
InChI Key |
PFWSLFIOHIDIAK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NOC(=C2)Cl)Br |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)Cl)Br |
Synonyms |
3-(4-BROMOPHENYL)-5-CHLOROISOXAZOLE |
Origin of Product |
United States |
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